2,3-Difluoro-4-iodobenzotrifluoride
Overview
Description
2,3-Difluoro-4-iodobenzotrifluoride is a chemical compound with the molecular formula C7H2F5I. It is a derivative of benzene, where the hydrogen atoms are substituted with fluorine, iodine, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
The synthesis of 2,3-Difluoro-4-iodobenzotrifluoride typically involves the iodination of 2,3-difluorobenzotrifluoride. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production .
Chemical Reactions Analysis
2,3-Difluoro-4-iodobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It is often used in cross-coupling reactions, such as the Sonogashira and Suzuki coupling reactions, to form carbon-carbon bonds
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Difluoro-4-iodobenzotrifluoride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biologically active molecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-iodobenzotrifluoride involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The iodine atom, in particular, makes it a suitable candidate for cross-coupling reactions, allowing the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
2,3-Difluoro-4-iodobenzotrifluoride can be compared with other similar compounds, such as:
4-Iodobenzotrifluoride: This compound has a similar structure but lacks the fluorine atoms at the 2 and 3 positions.
2,3-Difluorobenzotrifluoride: This compound lacks the iodine atom, making it less reactive in certain types of reactions.
4-Iodo-α,α,α-trifluorotoluene: This compound has a similar trifluoromethyl group but differs in the position of the iodine atom
The uniqueness of this compound lies in its combination of fluorine, iodine, and trifluoromethyl groups, which impart distinct chemical properties and reactivity.
Properties
IUPAC Name |
2,3-difluoro-1-iodo-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5I/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPSDBYIRNSMRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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